(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile
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Overview
Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is a complex organic compound characterized by the presence of a benzo[d]thiazole ring, a chloro-fluorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile typically involves a multi-step process:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as piperidine.
Purification: The final product is typically purified using recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the acrylonitrile group, converting it to an amine or other reduced forms using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced forms of the acrylonitrile group, such as primary amines.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π interactions, while the acrylonitrile group can participate in covalent bonding with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile: Lacks the chloro and fluoro substituents, making it less reactive in substitution reactions.
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)acrylonitrile:
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2S/c17-12-4-3-5-13(18)11(12)8-10(9-19)16-20-14-6-1-2-7-15(14)21-16/h1-8H/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUGGDAFLQBURJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C=CC=C3Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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